6-Butyl-2-chloro-1,3-benzothiazole
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Overview
Description
6-Butyl-2-chloro-1,3-benzothiazole is a chemical compound with the molecular formula C11H12ClNS. It belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
6-Butyl-2-chloro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and rubber accelerators
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.
Biochemical Pathways
The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in the bacterial cells, affecting their growth and survival .
Pharmacokinetics
The compound’s molecular weight (22574) and its physical form (liquid) suggest that it may have good bioavailability .
Result of Action
The result of the action of 6-Butyl-2-chloro-1,3-benzothiazole is the inhibition of bacterial growth due to the disruption of several biochemical pathways . This leads to the death of the bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-chloro-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with butyl chloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)SH+C4H9Cl+Cl2→C11H12ClNS+HCl+H2O
The reaction is usually conducted in the presence of a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Butyl-2-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones, and reduced to form thiols and amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium amide in polar solvents (e.g., DMF, DMSO) at temperatures ranging from 50-100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or THF at low temperatures.
Major Products Formed
Substitution: Formation of 6-butyl-2-amino-1,3-benzothiazole, 6-butyl-2-thio-1,3-benzothiazole.
Oxidation: Formation of this compound sulfoxide and sulfone.
Reduction: Formation of 6-butyl-2-mercapto-1,3-benzothiazole.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
6-Butyl-1,3-benzothiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Amino-6-chlorobenzothiazole: Contains an amino group instead of a butyl group, altering its chemical properties and applications
Uniqueness
6-Butyl-2-chloro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and chlorine substituents enhances its lipophilicity and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-butyl-2-chloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPEVCQYJQGQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365953 |
Source
|
Record name | 6-butyl-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156246-16-1 |
Source
|
Record name | 6-butyl-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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